molecular formula C7-H17-N2-O4-P B050677 4-Hydroperoxydechlorocyclophosphamide CAS No. 76353-74-7

4-Hydroperoxydechlorocyclophosphamide

Cat. No.: B050677
CAS No.: 76353-74-7
M. Wt: 224.19 g/mol
InChI Key: GJXPHQZOVOSUNQ-UHFFFAOYSA-N
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Description

Diethyl-4’-hydroperoxycyclophosphamide is a derivative of cyclophosphamide, a widely used anti-cancer prodrug. This compound is known for its ability to cross-link DNA, leading to the induction of apoptosis in T cells. It is an active metabolite of cyclophosphamide and plays a crucial role in its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl-4’-hydroperoxycyclophosphamide typically involves the hydroxylation of cyclophosphamide. One method involves the use of unspecific peroxygenases (UPOs) from fungi like Marasmius rotula, which can selectively hydroxylate cyclophosphamide using hydrogen peroxide as a cosubstrate . This enzymatic approach yields high purity products with minimal side reactions.

Industrial Production Methods

Industrial production of Diethyl-4’-hydroperoxycyclophosphamide often relies on chemical synthesis methods developed in the 1970s. These methods involve the preparation of perfosfamide (4-hydroperoxycyclophosphamide) as a precursor, which then decays intracellularly to form the active metabolite .

Chemical Reactions Analysis

Types of Reactions

Diethyl-4’-hydroperoxycyclophosphamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of Diethyl-4’-hydroperoxycyclophosphamide include hydrogen peroxide for oxidation and various reducing agents for reduction reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions and high yields .

Major Products Formed

The major products formed from the reactions of Diethyl-4’-hydroperoxycyclophosphamide include 4-hydroxycyclophosphamide, aldophosphamide, and 4-ketocyclophosphamide .

Mechanism of Action

Diethyl-4’-hydroperoxycyclophosphamide exerts its effects by cross-linking DNA, which leads to the induction of apoptosis in T cells. This process is independent of caspase receptor activation and involves the production of reactive oxygen species (ROS), which activate the mitochondrial death pathway . The compound’s molecular targets include DNA and various cellular proteins involved in the apoptotic pathway.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl-4’-hydroperoxycyclophosphamide is unique due to its specific ability to induce apoptosis through ROS production and mitochondrial pathway activation. Unlike its parent compound, it does not rely on caspase receptor activation, making it a valuable tool in studying alternative apoptotic pathways .

Properties

CAS No.

76353-74-7

Molecular Formula

C7-H17-N2-O4-P

Molecular Weight

224.19 g/mol

IUPAC Name

N,N-diethyl-4-hydroperoxy-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine

InChI

InChI=1S/C7H17N2O4P/c1-3-9(4-2)14(11)8-7(13-10)5-6-12-14/h7,10H,3-6H2,1-2H3,(H,8,11)

InChI Key

GJXPHQZOVOSUNQ-UHFFFAOYSA-N

SMILES

CCN(CC)P1(=O)NC(CCO1)OO

Canonical SMILES

CCN(CC)P1(=O)NC(CCO1)OO

Appearance

white crystalline powder, hygroscopic

Purity

98%

Synonyms

4-hydroperoxydechlorocyclophosphamide
4-OOH-deClCP
Asta 7037
DEHP-CP
diethyl-4'-hydroperoxycyclophosphamide

Origin of Product

United States

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